4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
CAS No.:
Cat. No.: VC16214577
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O3 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14) |
| Standard InChI Key | LWMIPKUFUQWBMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity and Naming Conventions
The systematic IUPAC name 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one defines its core structure:
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A pyrimidin-2-one ring substituted with an amino group at position 4.
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An oxolane (tetrahydrofuran) ring at position 1, featuring hydroxyl and methyl groups at positions 4 and 5, respectively.
Notably, confusion may arise due to structural similarities with analogs such as 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, where the oxolane’s 5-position carries a hydroxymethyl group instead of a methyl group. This distinction is critical for reactivity and biological activity, as substituents influence hydrogen bonding and steric interactions .
Molecular Configuration
The compound’s stereochemistry is defined by the oxolane ring’s substituents:
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Hydroxyl group (C4): Contributes to hydrophilicity and hydrogen-bonding potential.
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Methyl group (C5): Enhances lipophilicity and steric bulk, potentially affecting substrate-enzyme interactions.
Key structural data derived from analogs include:
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₉H₁₃N₃O₃ |
| Molecular weight | 227.22 g/mol |
| Hybridization of pyrimidine | sp² (aromatic) |
| Oxolane ring conformation | Envelope (C2-endo or C3-endo) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves multi-step organic reactions, often starting from ribose or ribonolactone derivatives . A generalized pathway includes:
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Oxolane Ring Formation:
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Pyrimidine Ring Coupling:
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Substrate: Protected oxolane intermediate.
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Reaction: Condensation with 4-aminopyrimidin-2-one using Mitsunobu or nucleophilic substitution reactions.
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Deprotection and Purification:
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Reagents: Methanol/ammonia for benzoyl removal.
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Purification: Column chromatography or crystallization.
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Optimization Parameters
Critical factors influencing yield and purity:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–25°C (during coupling) | Minimizes side reactions |
| Catalyst | Triphenylphosphine (Mitsunobu) | Enhances coupling efficiency |
| Reaction time | 12–24 hrs | Balances completion vs. degradation |
Patent US7598373B2 highlights methods for producing intermediates like 2-C-methyl-D-ribonolactone, which are pivotal for large-scale synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., water, DMSO) due to hydroxyl and amino groups.
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Stability:
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pH Sensitivity: Degrades under strongly acidic or basic conditions via hydrolysis of the glycosidic bond.
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Thermal Stability: Stable up to 150°C; decomposition observed at higher temperatures.
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Spectroscopic Data
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IR Spectroscopy:
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3350 cm⁻¹ (N-H stretch, amino group).
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1680 cm⁻¹ (C=O stretch, pyrimidinone).
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NMR (¹H):
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δ 5.8–6.1 ppm (pyrimidine H5).
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δ 4.2–4.5 ppm (oxolane H2 and H3).
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Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on enzymes involved in nucleic acid synthesis, such as:
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Thymidylate synthase: Targeted by pyrimidine analogs for anticancer activity.
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Viral polymerases: Fluorinated analogs show HCV NS5B polymerase inhibition .
Applications in Pharmaceutical Research
Drug Development
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Nucleoside Analogs: Serves as a precursor for antivirals targeting HCV, HIV, and herpesviruses.
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Prodrug Modifications: Esterification of hydroxyl groups enhances bioavailability (e.g., valine ester prodrugs) .
Biochemical Probes
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Click Chemistry: Azido derivatives enable conjugation with fluorescent tags for tracking cellular uptake.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one | 5-methyloxolan | Putative enzyme inhibition |
| 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | 5-hydroxymethyloxolan | HCV polymerase inhibition |
| 5'-Azido-2',5'-dideoxycytidine | Azido group at 5' | HIV chain termination |
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